molecular formula C10H8N2O3 B1313401 2-Methyl-4-(4-nitrophenyl)oxazole CAS No. 79965-75-6

2-Methyl-4-(4-nitrophenyl)oxazole

Cat. No.: B1313401
CAS No.: 79965-75-6
M. Wt: 204.18 g/mol
InChI Key: ZAKPWXYZFABNMV-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom This particular compound is notable for its nitrophenyl substitution at the fourth position and a methyl group at the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-nitrophenyl)oxazole can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound often involves optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Diels-Alder Reactions: These reactions typically require dienophiles such as maleic anhydride and are conducted under thermal or catalytic conditions.

Major Products:

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

    Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing leaving groups.

    Diels-Alder Reactions: Bicyclic compounds with fused oxazole rings.

Mechanism of Action

Comparison with Similar Compounds

  • 2-Methyl-4-(2-nitrophenyl)oxazole
  • 2-Methyl-4-(3-nitrophenyl)oxazole
  • 2-Methyl-4-(4-chlorophenyl)oxazole

Comparison:

Properties

IUPAC Name

2-methyl-4-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKPWXYZFABNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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